4-Methyl-piperazine-1-carbonitrile chemical structure and properties
4-Methyl-piperazine-1-carbonitrile chemical structure and properties
4-Methyl-piperazine-1-carbonitrile: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the cyanamide functional group serves as a highly versatile pharmacophore and a critical synthetic intermediate. 4-Methyl-piperazine-1-carbonitrile (also known as 1-cyano-4-methylpiperazine) is a bifunctional building block featuring a basic tertiary amine and an electrophilic N-cyano group. This in-depth technical guide explores the physicochemical properties, structural dynamics, and modern, safety-optimized synthetic protocols for 4-methyl-piperazine-1-carbonitrile. Furthermore, it details the downstream reactivity of this compound in generating complex heterocyclic scaffolds such as guanidines, tetrazoles, and oxadiazoles.
Physicochemical Profiling & Structural Dynamics
4-Methyl-piperazine-1-carbonitrile is characterized by the unique electronic interplay between its functional groups. The piperazine ring acts as a rigid spatial scaffold. The N4 position is methylated, rendering it a basic tertiary amine capable of forming hydrochloride salts for improved aqueous solubility. Conversely, the N1 position is substituted with a cyano group, forming a cyanamide.
The lone pair of electrons on the N1 nitrogen is heavily delocalized into the adjacent electron-withdrawing nitrile group. This delocalization significantly reduces the basicity of the N1 nitrogen while rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Methyl-piperazine-1-carbonitrile |
| Common Synonyms | 1-Cyano-4-methylpiperazine |
| CAS Registry Number | 50451-22-4[2][3] |
| Molecular Formula | C6H11N3[3] |
| Molecular Weight | 125.17 g/mol [3] |
| Physical State | Colorless to pale yellow liquid |
| Structural Motif | N-Cyanated saturated heterocycle |
Synthetic Methodologies: From Legacy to Next-Generation Protocols
The Cyanogen Bromide Paradigm (Legacy Route)
Historically, the synthesis of disubstituted cyanamides relied heavily on the electrophilic N-cyanation of secondary amines using cyanogen bromide (BrCN)[4][5]. In this classic von Braun-type reaction, 1-methylpiperazine acts as a nucleophile, attacking the highly electrophilic carbon of BrCN. While effective and cheap, BrCN is highly toxic, volatile, and poses severe safety risks, particularly at scale[1][6].
Next-Generation N-Cyanation (Modern Route)
To circumvent the hazards of BrCN, several modern methodologies have been developed:
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Oxidation-Cyanation: Utilizing inexpensive N-chlorosuccinimide (NCS) and Zn(CN)₂ to reverse the polarity of the amine, generating an electrophilic amine intermediate that is subsequently trapped by a cyanide salt[4].
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Trichloroacetonitrile / Base Protocol: A highly selective, one-pot, two-step procedure utilizing trichloroacetonitrile as a safe cyano source, followed by elimination using a strong, non-nucleophilic base like sodium tert-pentoxide[5][7].
Figure 1: Legacy vs. modern synthetic routes for 4-methyl-piperazine-1-carbonitrile.
Validated Experimental Workflow: One-Pot N-Cyanation
The following protocol details the modern synthesis of 4-methyl-piperazine-1-carbonitrile using the trichloroacetonitrile method. This approach is designed as a self-validating system, ensuring high yield and safety[5][7].
Step 1: Amidine Formation
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Procedure: Dissolve 1-methylpiperazine (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration). Add trichloroacetonitrile (1.1 equiv) dropwise at room temperature. Stir the reaction mixture for 12–24 hours.
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Causality: The inductive effect of the trichloromethyl group makes the nitrile carbon of trichloroacetonitrile highly electrophilic. The secondary amine of 1-methylpiperazine attacks this carbon, forming a stable trichloromethylamidine intermediate without the need for a metal catalyst.
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Self-Validation: Monitor the reaction via LC-MS. Proceed to Step 2 only when the peak corresponding to the starting amine has completely disappeared and the mass of the amidine intermediate is dominant.
Step 2: Chloroform Elimination
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Procedure: Remove the acetonitrile solvent under reduced pressure. Redissolve the crude intermediate in anhydrous 1,2-dimethoxyethane (DME). Add sodium tert-pentoxide (NaO-t-Amyl, 2.0 equiv) and stir at room temperature for 30–60 minutes.
-
Causality: NaO-t-Amyl is chosen because it is a strong, sterically hindered, non-nucleophilic base. It effectively deprotonates the amidine, driving the elimination of the trichloromethyl group as chloroform (CHCl₃) to yield the cyanamide, without initiating unwanted nucleophilic side reactions[7].
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Self-Validation: TLC or LC-MS will show the rapid conversion of the intermediate to the final cyanamide product (MW: 125.17).
Step 3: Workup and Isolation
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Procedure: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.
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Causality: The aqueous wash removes inorganic salts and residual base, while chromatography separates the target cyanamide from any trace unreacted starting materials or dimeric byproducts.
Reactivity and Downstream Applications in Medicinal Chemistry
4-Methyl-piperazine-1-carbonitrile is not merely an end-product; it is a highly reactive node in synthetic networks. The electrophilic nature of the cyanamide carbon allows it to participate in a variety of bond-forming reactions critical for drug discovery[1].
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Carboxamidines and Guanidines: Nucleophilic attack by primary or secondary amines upon the cyanamide carbon, often under thermal conditions or Lewis acid catalysis, yields substituted guanidines. These motifs are ubiquitous in kinase inhibitors and GPCR-targeting therapeutics.
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1,2,4-Oxadiazoles: Reaction with hydroxylamine (NH₂OH) yields an N-hydroxyguanidine intermediate, which can subsequently be cyclized with carboxylic acids or acid chlorides to form 1,2,4-oxadiazoles, a common bioisostere for amide bonds.
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[3+2] Cycloadditions: The cyanamide group acts as a dipolarophile. Reaction with sodium azide (NaN₃) or organic azides via formal [3+2] cycloaddition yields 4-aminotetrazoles, which are excellent metabolically stable carboxylic acid bioisosteres[1].
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Multicomponent Reactions (MCRs): Cyanamides can be utilized in Ugi-type multi-component reactions (Ugi-4CR) to rapidly assemble highly functionalized, diverse chemical libraries[8].
Figure 2: Divergent reactivity pathways of N-cyanamides in medicinal chemistry.
References
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Organic Letters - ACS Publications. "Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines". Available at:[Link]
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PMC - NIH. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications". Available at: [Link]
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Organic Letters - ACS Publications. "N-Cyanation of Secondary Amines Using Trichloroacetonitrile". Available at: [Link]
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Thieme E-Books & E-Journals. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines". Available at: [Link]
Sources
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- 2. 4-METHYL-PIPERAZINE-1-CARBONITRILE | 50451-22-4 [chemicalbook.com]
- 3. 4-METHYL-PIPERAZINE-1-CARBONITRILE | 50451-22-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. evitachem.com [evitachem.com]



